molecular formula C16H15NO3S B180122 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 125159-93-5

2-tosyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B180122
CAS No.: 125159-93-5
M. Wt: 301.4 g/mol
InChI Key: PBYCNZJUBOWCEO-UHFFFAOYSA-N
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Description

2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the tosyl group (a toluenesulfonyl group) in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with a tosyl chloride derivative in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or tetrahydroisoquinoline derivatives.

    Substitution: Compounds with various functional groups replacing the tosyl group.

Scientific Research Applications

2-tosyl-2,3-dihydroisoquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tosyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-tosyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with an additional hydrogenation step.

    2-tosylisoquinoline: Lacks the dihydro component, making it structurally simpler.

    2-tosyl-3,4-dihydroisoquinoline: Differing in the position of the double bond.

Uniqueness

2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to its specific structural features, including the tosyl group and the dihydroisoquinoline core. These features confer distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYCNZJUBOWCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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